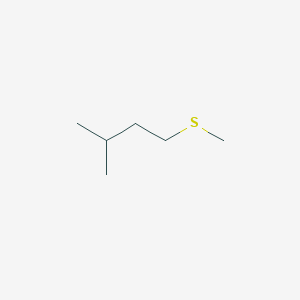

5-Methyl-2-thiahexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13286-90-3 |

|---|---|

Molecular Formula |

C6H14S |

Molecular Weight |

118.24 g/mol |

IUPAC Name |

3-methyl-1-methylsulfanylbutane |

InChI |

InChI=1S/C6H14S/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 |

InChI Key |

ABIKQXWLJOURPN-UHFFFAOYSA-N |

SMILES |

CC(C)CCSC |

Canonical SMILES |

CC(C)CCSC |

Other CAS No. |

13286-90-3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Methyl 2 Thiahexane

Alkylation Approaches for Thioether Synthesis

The most traditional and widely used method for synthesizing thioethers is the alkylation of thiols or their corresponding thiolates. jmaterenvironsci.com This approach, analogous to the Williamson ether synthesis, typically involves the reaction of a sulfur-based nucleophile with an alkyl halide. For the synthesis of 5-Methyl-2-thiahexane, this could involve two primary disconnection strategies: the reaction of a methyl-based sulfur nucleophile with an isohexyl electrophile, or the reaction of an isohexyl-based sulfur nucleophile with a methyl electrophile.

The alkylation is generally carried out by treating a thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com The base deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻), which then displaces the halide from the alkylating agent in an SN2 reaction. However, a significant drawback of this method is the use of volatile and malodorous thiols as starting materials. mdpi.com

To address the issues associated with thiols, odorless and stable thiol surrogates have been developed. Xanthates (ROCS2K), for instance, can serve as effective thiol-free sulfurizing and alkylating reagents. mdpi.com These reactions can proceed under transition-metal-free and base-free conditions, offering a greener alternative to traditional methods. mdpi.com

| Sulfur Source | Alkylating Agent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Thiols (R-SH) | Alkyl Halides (R'-X) | Strong base, reflux conditions | Classical, widely used method. | jmaterenvironsci.com |

| Xanthates (ROCS₂K) | Alkyl Halides (R'-X) | DMSO, 100 °C, sealed tube | Odorless, stable, low-cost thiol surrogate. | mdpi.com |

| Thiols (Aromatic/Aliphatic) | Alkyl Halides (R'-X) | Solvent-free, 100 °C | Neat conditions, avoids solvent use. | jmaterenvironsci.com |

| Thiols (Aromatic/Aliphatic) | Alkyl Halides (R'-X) | Aqueous TBAOH solution | Base, medium, and phase-transfer catalyst in one. | jmaterenvironsci.com |

Transition Metal-Catalyzed Syntheses of Organosulfur Compounds Relevant to Thioethers

Transition-metal catalysis has emerged as a powerful tool for forming C–S bonds, offering alternative reaction pathways that can overcome the limitations of traditional methods. thieme-connect.com These catalyzed reactions often exhibit high efficiency and functional group tolerance, and they can utilize different types of starting materials. Cross-coupling reactions, in particular, represent a general strategy for obtaining aryl-substituted and alkyl-substituted thioethers. thieme-connect.com

Rhodium-Catalyzed S-S Bond Cleavage and Organothio Group Transfer

A significant advancement in thioether synthesis involves the use of transition-metal catalysts, such as rhodium complexes, to activate disulfides (RS-SR). nih.govnih.gov Disulfides are more stable, easier to handle, and less odorous than their corresponding thiols, making them attractive alternative sulfur sources. nih.govnih.gov

Rhodium complexes can efficiently catalyze the cleavage of the S–S bond in disulfides, enabling the transfer of the resulting organothio group (RS-) to various organic molecules. nih.govelsevierpure.comresearchgate.net This process provides a direct route to diverse organosulfur compounds without the need for bases or organometallic reagents that are often required in conventional syntheses. nih.govnih.gov The proposed mechanism often involves the oxidative addition of the disulfide to a low-valent rhodium complex, followed by subsequent reaction steps that form the C-S bond and regenerate the catalyst. nih.gov A key feature of many of these rhodium-catalyzed reactions is their reversible nature, involving chemical equilibria. nih.govelsevierpure.com

| Catalyst System | Sulfur Source | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Rhodium Complexes | Disulfides (RS-SR) | S-S Bond Cleavage and Organothio Group Transfer | Avoids use of odorous thiols; no base required. | nih.govelsevierpure.com |

| RhCl₃·3H₂O | Water-soluble Disulfides | Phosphorylation via S-S and P-P bond cleavage | Applicable in aqueous media; modifies complex molecules like glutathione. | rsc.org |

| Rhodium Complexes | Disulfides (RS-SR) | Thiolation via C-H bond activation | Directly functionalizes C-H bonds. | nih.gov |

Exploration of Novel Synthetic Pathways for this compound Analogs

Research continues to focus on developing novel synthetic routes that offer greater control over product structure and employ more environmentally friendly methods. For analogs of this compound, which may contain chiral centers or other functional groups, strategies that control stereochemistry and regiochemistry are particularly important.

Stereoselective and Regioselective Synthesis Strategies

The synthesis of chiral thioethers is a significant challenge, as traditional methods are often not suitable for creating tertiary thiols and thioethers with high enantiomeric purity. beilstein-journals.org Novel methods have been developed that rely on stereospecific substitution reactions. beilstein-journals.org

One such approach uses isothiouronium salts, which are stable and easily handled, as deoxasulfenylating agents. rsc.org This method allows for a stereoselective, thiol-free synthesis of thioethers directly from alcohols, proceeding with inversion of stereochemistry, which is characteristic of an SN2-type mechanism. beilstein-journals.orgrsc.org This is particularly useful for creating chiral thioethers from enantiomerically pure secondary alcohols.

Another strategy involves the electrochemical cross-coupling of allylic iodides with disulfides. acs.org This transition-metal-free and oxidant-free method can produce regio- and stereoselective allylic thioethers, demonstrating a sustainable approach to C-S bond formation. acs.org The reaction is believed to proceed through a single-electron transfer radical pathway. acs.org

Sustainable and Green Chemistry Approaches in Thioether Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In thioether synthesis, this often involves replacing hazardous reagents and solvents, improving atom economy, and reducing energy consumption. rsc.org

Several green strategies have been developed:

Aqueous Synthesis : Performing reactions in water is a key green approach. A base-free synthesis of heteroaryl thioethers has been developed that proceeds in water at room temperature, offering high yields and simple operation. sioc-journal.cn

Solvent-Free Reactions : The alkylation of thiols with alkyl halides can be carried out under neat (solvent-free) conditions at elevated temperatures, eliminating the need for organic solvents. jmaterenvironsci.com

Use of Odorless Reagents : As mentioned, using xanthates or disulfides in place of volatile thiols mitigates odor and handling issues. mdpi.com

Cascade Reactions : A "cascade O–S ER/AAROP" (oxygen–sulfur exchange reaction/aqueous anionic ring-opening polymerization) process has been established to create poly(hydroxyl thioether) directly from epoxides in water under mild conditions, showcasing an efficient and green route to complex sulfur-containing polymers. rsc.org

Magnetically Retrievable Catalysts : The development of nanocatalysts on a magnetic support allows for easy separation and reuse of the catalyst, which is beneficial for both cost and environmental impact. nih.gov

| Green Approach | Reaction | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Aqueous Medium | Alkylation of Heteroaryl Thiols | Water, room temperature, base-free | Avoids organic solvents, mild conditions. | sioc-journal.cn |

| Solvent-Free | Alkylation of Thiols | Neat, 100 °C | Eliminates solvent waste. | jmaterenvironsci.com |

| Thiol Surrogates | Alkylation with Xanthates | DMSO, 100 °C | Uses odorless, stable sulfur source. | mdpi.com |

| Cascade Reaction | Epoxide to Polythioether | Water, 40 °C | Efficient synthesis of polymers from simple starting materials. | rsc.org |

| Reusable Catalyst | C-S Cross-Coupling | Magnetically retrievable Cu, Ni nanocatalyst | Facile catalyst separation and reuse. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Methyl-2-thiahexane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous structural proof.

The 1H and 13C NMR spectra of this compound provide foundational information regarding the number and type of protons and carbons in unique chemical environments. Protons and carbons near the electron-withdrawing sulfur atom are deshielded and appear at a lower field (higher ppm value) compared to those further away. libretexts.org

The predicted 1H NMR spectrum would show distinct signals for the methyl group attached to the sulfur, the methylene (B1212753) groups of the ethyl bridge, and the isopropyl group at the terminus of the chain. Similarly, the 13C NMR spectrum would display six unique carbon signals, with the carbons directly bonded to the sulfur atom showing characteristic downfield shifts. globalauthorid.com

Table 1: Predicted 1H NMR Spectral Data for this compound Predicted for CDCl₃ at 400 MHz. Chemical shifts (δ) are in ppm, coupling constants (J) are in Hz.

| Position | Label | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration |

| 1 | -S-CH ₃ | ~2.10 | Singlet (s) | - | 3H |

| 3 | -S-CH ₂- | ~2.52 | Triplet (t) | ~7.5 | 2H |

| 4 | -CH₂-CH ₂-CH- | ~1.58 | Multiplet (m) | - | 2H |

| 5 | -CH(CH₃)₂ | ~1.75 | Multiplet (m) | - | 1H |

| 6, 7 | -CH(CH ₃)₂ | ~0.95 | Doublet (d) | ~6.6 | 6H |

Table 2: Predicted 13C NMR Spectral Data for this compound Predicted for CDCl₃ at 100 MHz. Chemical shifts (δ) are in ppm.

| Position | Label | Chemical Shift (δ) |

| 1 | -S-C H₃ | ~15.5 |

| 3 | -S-C H₂- | ~34.0 |

| 4 | -CH₂-C H₂-CH- | ~38.5 |

| 5 | -C H(CH₃)₂ | ~28.0 |

| 6, 7 | -CH(C H₃)₂ | ~22.5 |

Advanced33S NMR Techniques for Sulfur Chemical Environment Characterization

Directly probing the sulfur atom in this compound via 33S NMR is exceptionally challenging. The NMR-active isotope, 33S, has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2). mdpi.comhuji.ac.il This combination results in low sensitivity and very broad signal linewidths, especially for sulfur in an asymmetric environment like a thioether. huji.ac.il Consequently, acquiring a high-resolution 33S NMR spectrum for a simple alkyl sulfide (B99878) at natural abundance is often impractical. rsc.orgpascal-man.com While specialized solid-state NMR techniques and isotopic enrichment can alleviate some of these difficulties, they are not routinely applied for simple structural elucidation of compounds like this compound. mdpi.com

Two-dimensional NMR experiments are indispensable for confirming the precise connectivity of the atoms in this compound. sdsu.eduwikipedia.org

COSY (Correlation Spectroscopy): This 1H-1H correlation experiment reveals proton-proton coupling networks. sdsu.eduyoutube.com For this compound, it would show a clear correlation between the protons on C3 and C4, and between the C4 protons and the C5 methine proton. The C5 proton would further show a correlation to the six equivalent protons of the two methyl groups (C6 and C7), confirming the isopentyl fragment. The S-methyl protons at C1 would show no COSY correlations, consistent with its isolation from other protons. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. wikipedia.orgemerypharma.com It allows for the definitive assignment of each carbon atom in the 13C spectrum that has attached protons by linking it to its already-assigned proton signal from the 1H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgepfl.ch This is crucial for connecting the molecular fragments across the sulfur atom. Key expected correlations would include:

A correlation between the protons on C1 (-S-CH₃) and the carbon at C3 (-S-CH₂-).

A correlation between the protons on C3 (-S-CH₂-) and the carbon at C1 (-S-CH₃).

Correlations from the C5 proton to the carbons at C4, C6, and C7.

These long-range correlations unambiguously establish the thioether linkage and the complete carbon skeleton.

Given the significant challenges associated with 33S NMR, an alternative strategy involves substituting the sulfur atom with selenium and performing 77Se NMR spectroscopy. nih.govacs.org Selenium is chemically similar to sulfur, and its 77Se isotope is a spin-1/2 nucleus with a natural abundance of 7.63%, making it a much more favorable nucleus for NMR studies. nih.govudel.edu

The selenium analogue, 5-methyl-2-selenahexane, could be synthesized and analyzed. The 77Se nucleus has a very wide chemical shift range, making it highly sensitive to its local electronic environment. acs.orgnih.gov By analyzing the 77Se chemical shift and its couplings to adjacent protons, detailed information about the electronic environment around the heteroatom can be inferred, serving as a valuable proxy for understanding the sulfur site in the original molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the molecule's structure.

Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation of the molecule. This fragmentation is highly reproducible and serves as a molecular fingerprint. For this compound (C₆H₁₄S, Monoisotopic Mass: 118.08), the mass spectrum would show a molecular ion peak (M⁺•) at m/z 118. The primary fragmentation pathways for alkyl sulfides involve cleavage of the C-S bond and α-cleavage (cleavage of the bond adjacent to the sulfur atom). datapdf.comacs.orgwikipedia.org

Table 3: Predicted Major Fragment Ions for this compound in EI-MS

| m/z | Ion Structure | Fragmentation Pathway |

| 118 | [CH₃SC₅H₁₁]⁺• | Molecular Ion |

| 103 | [CH₃SC₄H₈]⁺ | Loss of •CH₃ from isopentyl end |

| 71 | [C₅H₁₁]⁺ | Cleavage of S-C₅H₁₁ bond |

| 61 | [CH₃SCH₂]⁺ | α-cleavage |

| 47 | [CH₃S]⁺ | Cleavage of S-C₅H₁₁ bond |

| 43 | [C₃H₇]⁺ | Fragmentation of isopentyl group |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Thioethers

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. nationalmaglab.orgrsc.org In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then subjected to fragmentation, often through collision-induced dissociation (CID). nih.gov The resulting fragment ions, or product ions, are then mass-analyzed, providing a fragmentation spectrum that offers deep structural insights. nationalmaglab.orgrsc.org The formation of fragment ions is not a random process; it follows predictable chemical pathways, which, when pieced together, help to reconstruct the molecule's structure. youtube.com

For thioethers such as this compound (CH₃-S-CH₂-CH₂-CH(CH₃)₂), the fragmentation process is heavily influenced by the presence of the sulfur atom. The primary fragmentation mechanisms for aliphatic thioethers include:

Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for thioethers. It involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the sulfur atom. youtube.com The charge is retained by the sulfur-containing fragment, which is stabilized by resonance. For this compound, two primary α-cleavage pathways are possible:

Cleavage of the methyl group (CH₃), leading to the loss of a methyl radical (•CH₃) and the formation of a stable sulfonium (B1226848) ion.

Cleavage of the isopentyl group at the Cα-Cβ bond, resulting in the loss of an isobutyl radical (•CH₂CH(CH₃)₂) and formation of a different sulfonium ion.

Cleavage of the Carbon-Sulfur (C-S) Bond: Direct cleavage of the C-S bond can also occur, leading to the formation of alkyl or sulfenyl cations and radicals. This pathway can result in the loss of either the methyl group or the entire 5-methylbutyl group as a radical.

Rearrangement Reactions: Hydrogen rearrangements, including the McLafferty rearrangement, can occur if the alkyl chains are sufficiently long and contain gamma-hydrogens. youtube.com This involves the transfer of a hydrogen atom to the sulfur atom with subsequent cleavage of the Cβ-Cγ bond, leading to the elimination of a neutral alkene molecule.

The fragmentation pattern provides a unique fingerprint for the molecule. By analyzing the m/z values of the product ions, the connectivity of the atoms in this compound can be confirmed.

| Precursor Ion (M•+) m/z | Proposed Fragmentation Pathway | Key Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|---|

| 118 | α-Cleavage | 103 | [CH₂-S-CH₂CH₂CH(CH₃)₂]⁺ | •CH₃ (15 Da) |

| 118 | α-Cleavage | 61 | [CH₃-S=CH₂]⁺ | •CH₂CH(CH₃)₂ (57 Da) |

| 118 | C-S Bond Cleavage | 71 | [CH₂CH₂CH(CH₃)₂]⁺ | •SCH₃ (47 Da) |

| 118 | McLafferty-type Rearrangement | 74 | [CH₃-S(H)-CH₂]•⁺ | C₃H₆ (44 Da) |

Isotopic Labeling Strategies in Mass Spectrometric Studies

Isotopic labeling is a cornerstone technique in mass spectrometry used to trace the pathways of atoms through fragmentation reactions and to aid in quantification. nih.govnih.gov By replacing an atom in a molecule with one of its heavier, stable isotopes, researchers can follow the labeled atom or fragment through the mass spectrometer, providing definitive evidence for proposed fragmentation mechanisms. researchgate.net

Deuterium (B1214612) (²H) Labeling: Synthesizing this compound with deuterium atoms at specific positions is a powerful strategy. For instance, if a McLafferty rearrangement is proposed, synthesizing a version with deuterium atoms on the γ-carbon of the isopentyl chain would result in the transfer of a deuterium atom instead of a hydrogen atom. This would cause a +1 Da mass shift in the resulting fragment ion, confirming the mechanism. nih.govyoutube.com Similarly, labeling the methyl group (CD₃) would allow researchers to track its fate and confirm fragments arising from its loss or retention. youtube.com

Heavy Sulfur (³⁴S) Labeling: Sulfur has several stable isotopes, with ³²S being the most abundant and ³⁴S being the next most common. Incorporating ³⁴S into the this compound molecule results in a precursor ion that is 2 Da heavier than the ³²S-containing molecule. nih.gov This is invaluable for distinguishing sulfur-containing fragments from non-sulfur fragments in a complex spectrum. acs.org Any fragment ion that shows this +2 Da mass shift must contain the sulfur atom, helping to verify the elemental composition of the ions. researchgate.netrsc.org This method is particularly useful in quantitative proteomics and metabolomics but is equally applicable to the structural analysis of individual sulfur compounds. nih.gov

The use of these isotopic labeling strategies provides an unambiguous method for confirming fragmentation pathways and enhancing the confidence of structural assignments made by mass spectrometry. researchgate.netnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to probe the vibrations of molecular bonds. nih.gov These techniques are highly effective for identifying the functional groups present in a molecule, as specific bonds vibrate at characteristic frequencies. sapub.org FTIR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. sapub.org The two techniques are complementary, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa. nih.gov

For this compound, the key vibrational modes are associated with its alkane-like structure and the thioether functional group.

C-H Vibrations: The molecule is rich in C-H bonds within its methyl and isopentyl groups.

Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region of the FTIR spectrum are characteristic of C-H stretching in alkanes. uobabylon.edu.iqlibretexts.org

Bending: Characteristic C-H bending (scissoring) vibrations for CH₂ and CH₃ groups appear in the 1450-1470 cm⁻¹ range. libretexts.org A band near 1375 cm⁻¹ is typical for the symmetric bending of a methyl (CH₃) group. uobabylon.edu.iq The presence of an isopropyl group (-CH(CH₃)₂) often gives rise to a characteristic doublet in this region.

C-S Vibrations: The carbon-sulfur bond vibrations are the most diagnostic feature for a thioether.

Stretching: The C-S stretching vibration typically appears as a weak to medium intensity band in the fingerprint region of the FTIR spectrum, generally between 600 and 800 cm⁻¹. rsc.orgiosrjournals.org This band can sometimes be difficult to distinguish in a complex spectrum but is often more prominent and easily identifiable in the Raman spectrum. rsc.orgresearchgate.net The exact position depends on the substitution around the sulfur atom. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2970 | Strong | Strong |

| C-H Bend (Scissoring/Asymmetric) | CH₂, CH₃ | 1450 - 1470 | Medium | Medium |

| C-H Bend (Symmetric) | CH₃ | ~1375 (doublet for isopropyl) | Medium-Weak | Medium-Weak |

| C-S Stretch | Thioether | 600 - 800 | Weak-Medium | Medium-Strong |

X-ray Crystallography and Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of atoms, bond lengths, bond angles, and torsional angles. wikipedia.org

This compound is a liquid at room temperature and would not be suitable for analysis by single-crystal X-ray diffraction. However, structural information can be obtained by studying its solid derivatives. Thioethers are known to be excellent ligands for a variety of metal ions, forming stable coordination complexes that are often crystalline. wikipedia.orgnih.gov

By reacting this compound with metal salts (e.g., salts of titanium(IV), copper(I/II), silver(I), or rhodium(III)), it is possible to form crystalline metal-thioether complexes. wikipedia.orgrsc.orgsoton.ac.uk The structural analysis of such a derivative would provide crucial information:

Conformation of the Ligand: The crystal structure would reveal the preferred conformation of the this compound molecule when bound to a metal center, including the bond angles and dihedral angles of the isopentyl chain.

Bond Lengths and Angles: Precise measurements of the C-S and C-C bond lengths and angles within the thioether ligand can be obtained, providing a benchmark for comparison with theoretical calculations. soton.ac.uk

Numerous crystal structures of complexes with both cyclic and acyclic thioethers have been determined, demonstrating the feasibility of this approach for gaining solid-state structural data on thioether-containing molecules. rsc.orgrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. crimsonpublishers.com It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. ijsrst.com Methods like B3LYP, often paired with basis sets such as 6-31G or 6-311G, are standard for these calculations. crimsonpublishers.comijsrst.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comirjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. irjweb.comschrodinger.com

For aliphatic thioethers like 5-Methyl-2-thiahexane, the HOMO is typically a non-bonding p-orbital localized on the sulfur atom. This high-energy orbital makes the sulfur atom the primary site for electrophilic attack and oxidation. The LUMO is generally a delocalized antibonding orbital (σ*) associated with the C-S bonds. DFT calculations can precisely determine the energies of these orbitals.

Table 1: Representative Frontier Orbital Energies for a Simple Thioether Calculated using DFT. Values are illustrative for simple aliphatic thioethers.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | ~1.81 | Lowest Unoccupied Molecular Orbital, primarily σ* C-S character. irjweb.com |

| HOMO | ~-6.30 | Highest Occupied Molecular Orbital, primarily non-bonding S character. irjweb.com |

| Energy Gap (ΔE) | ~8.11 | Indicates high kinetic stability but a reactive nucleophilic sulfur center. irjweb.com |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. crimsonpublishers.comdergipark.org.tr These descriptors provide a framework for understanding the molecule's stability and reactivity tendencies. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "harder" and less reactive. irjweb.comdergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Softer" molecules are more polarizable and more reactive. dergipark.org.tr

Electronegativity (χ): The ability of an atom or molecule to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO) / 2. dergipark.org.tr

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ). dergipark.org.tr

Table 2: Calculated Global Reactivity Descriptors Based on representative energy values for simple thioethers.

| Descriptor | Formula | Typical Value | Interpretation for this compound |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~4.06 eV | High hardness indicates overall stability. irjweb.com |

| Chemical Softness (S) | 1 / η | ~0.25 eV⁻¹ | Moderate softness points to the sulfur's reactive nature. dergipark.org.tr |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~2.25 eV | Moderate electronegativity. |

| Electrophilicity Index (ω) | μ² / 2η | ~0.62 eV | Low electrophilicity suggests it is more likely to act as a nucleophile. dergipark.org.tr |

DFT calculations are also invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized molecules.

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nmrfx.orgresearchgate.net For this compound, protons on carbons adjacent to the sulfur atom (the α-methylene and α-methyl groups) would be predicted to have chemical shifts in the downfield region (around 2.1-2.5 ppm) compared to protons further away, due to the deshielding effect of the sulfur atom. libretexts.org Computational methods can refine these predictions by considering specific conformational effects. liverpool.ac.uk

Vibrational Frequencies: The calculation of vibrational frequencies via DFT can predict the infrared (IR) spectrum of a molecule. vasp.atnih.gov This is critical for identifying functional groups. For thioethers, the C-S stretching vibrations are key identifying features, although they are often weak and appear in the fingerprint region of the spectrum (600–800 cm⁻¹). Theoretical calculations can pinpoint these frequencies and visualize the corresponding atomic motions, confirming their assignment in experimental spectra. nist.gov

Table 3: Predicted Vibrational Frequencies for Key Modes in a Thioether

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | Stretching of the C-H bonds in methyl and methylene (B1212753) groups. |

| C-H Bend (Alkyl) | 1350-1470 | Bending and scissoring motions of the alkyl groups. |

| C-S Stretch | 600-800 | Stretching of the carbon-sulfur bonds, a characteristic thioether vibration. nist.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. epfl.chdiva-portal.org By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. diva-portal.org

For this compound, MD simulations would be instrumental in performing a detailed conformational analysis. The molecule possesses several rotatable single bonds (C-C and C-S), leading to a complex potential energy surface with multiple local minima corresponding to different conformers (e.g., gauche, anti). MD simulations can sample these conformations, determine their relative populations at a given temperature, and identify the most stable, low-energy structures. beilstein-journals.org Furthermore, when placed in a solvent like water or an organic solvent, MD can model the explicit intermolecular interactions, such as van der Waals forces, and show how the solvent structure organizes around the thioether. nih.gov This is crucial for understanding its solubility and behavior in solution.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are essential for mapping out the mechanisms of chemical reactions. acs.org By calculating the energies of reactants, products, and intermediate structures, a detailed reaction profile can be constructed. A key application is the location of the transition state (TS)—the highest energy point along the reaction coordinate—which determines the activation energy and, consequently, the reaction rate. nih.govacs.org

A quintessential reaction for thioethers is oxidation. The oxidation of this compound to its corresponding sulfoxide (B87167) and subsequently to the sulfone is a process well-suited for theoretical investigation. beilstein-journals.org Quantum chemical calculations can model the approach of an oxidant (e.g., hydrogen peroxide) to the sulfur atom, revealing that the sulfur lone pairs (the HOMO) are the sites of attack. researchgate.net The calculations would elucidate the structure of the transition state for the oxygen transfer and predict the activation energy for both the first oxidation (to sulfoxide) and the second oxidation (to sulfone), providing a fundamental understanding of its susceptibility to oxidation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thioethers

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or a specific chemical property. researchgate.netsioc-journal.cn These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds. nih.govfrontiersin.org

While a specific QSAR model for this compound is not available, models have been developed for the broader class of thioether compounds. researchgate.net To build such a model, a set of thioethers with known activities (e.g., enzyme inhibition, antifungal activity) is selected. frontiersin.orgresearchgate.net For each molecule, a series of numerical values, or "descriptors," are calculated. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. researchgate.net

Steric descriptors: Molecular volume, surface area, specific bond lengths or angles. researchgate.net

Hydrophobic descriptors: The partition coefficient (logP).

Using statistical methods like multiple linear regression or machine learning, an equation is derived that correlates these descriptors with the observed activity. researchgate.netresearchgate.net Such a model could then be used to predict the potential activity of a new thioether like this compound before it is synthesized, guiding further research.

Chemical Reactivity and Reaction Mechanisms of 5 Methyl 2 Thiahexane

Nucleophilic Substitution Reactions Involving the Thioether Moiety

The sulfur atom in 5-Methyl-2-thiahexane possesses two lone pairs of electrons, rendering it nucleophilic. This property allows the thioether moiety to participate in nucleophilic substitution reactions, where the sulfur atom attacks an electrophilic center. A common example of this reactivity is the S-alkylation of thioethers to form sulfonium (B1226848) salts.

The general mechanism for the S-alkylation of a thioether like this compound involves the attack of the sulfur atom on an alkyl halide (or another suitable electrophile). This reaction proceeds via an SN2 mechanism. masterorganicchemistry.comrammohancollege.ac.in The rate of this bimolecular reaction is dependent on the concentration of both the thioether and the alkyl halide. rammohancollege.ac.in Steric hindrance around the sulfur atom and the electrophilic carbon can affect the reaction rate. ksu.edu.sa In the case of this compound, the primary nature of the carbon atoms adjacent to the sulfur suggests that it would be relatively reactive in SN2 reactions. masterorganicchemistry.comsavemyexams.com

Reaction Scheme:

R-S-R' + R''-X → [R-S(R'')(R')]+X⁻

Where R is methyl, R' is isoamyl, and R''-X is an alkylating agent.

These resulting sulfonium salts are themselves potent alkylating agents and can be involved in further synthetic transformations. The stability of the leaving group on the electrophile is a crucial factor for the reaction to proceed efficiently. rammohancollege.ac.in Good leaving groups are typically weak bases, such as halide ions. rammohancollege.ac.in

Oxidation Reactions and Formation of Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This is a common and important reaction for thioethers. jchemrev.com The oxidation state of the sulfur determines the properties and reactivity of the resulting compound.

The oxidation is typically carried out using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant, though its reaction with thioethers can be slow under physiological conditions. acs.orgacs.org The reaction mechanism with H₂O₂ involves the nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov The rate of this oxidation can be significantly increased by using catalysts or by performing the reaction in an appropriate medium. jchemrev.com

Other potent oxidizing agents include:

Peroxy acids: such as m-chloroperoxybenzoic acid (m-CPBA), which are highly effective for this transformation. masterorganicchemistry.com

Hypochlorite (B82951): which can oxidize thioethers much more rapidly than hydrogen peroxide. acs.orgresearchgate.net

Iodine-based reagents: such as iodosobenzene (B1197198) and iodoxybenzoic acid, which offer high chemoselectivity. jchemrev.com

Metal-based catalysts: in conjunction with an oxidant like H₂O₂, can provide high yields and selectivity for either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.orgcdmf.org.br For example, tantalum carbide with H₂O₂ favors sulfoxide formation, while niobium carbide favors the sulfone. organic-chemistry.orgorganic-chemistry.org

The first oxidation step yields this compound-S-oxide (a sulfoxide). Further oxidation of the sulfoxide under similar or harsher conditions produces this compound-S,S-dioxide (a sulfone). masterorganicchemistry.comresearchgate.net Controlling the stoichiometry of the oxidant is key to selectively obtaining the sulfoxide without over-oxidation to the sulfone. organic-chemistry.org

Reaction Scheme:

CH₃-S-CH₂(isoamyl) + [O] → CH₃-S(O)-CH₂(isoamyl) (Sulfoxide formation)

CH₃-S(O)-CH₂(isoamyl) + [O] → CH₃-S(O)₂-CH₂(isoamyl) (Sulfone formation)

Cleavage and Rearrangement Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C-S) bond in this compound, while generally stable, can undergo cleavage or rearrangement under specific conditions. These reactions are often facilitated by metals, radical initiators, or by converting the thioether into a more reactive intermediate.

One notable rearrangement reaction of thioethers is the Sommelet-Hauser rearrangement , which occurs with benzylic sulfides. While not directly applicable to the aliphatic this compound, related sigmatropic rearrangements can be induced. For instance, nih.govrsc.org-sigmatropic rearrangements can occur in allyl thioethers, often catalyzed by rhodium(II) complexes. rsc.orgorganic-chemistry.org If this compound were modified to contain an allylic group, it could potentially undergo such rearrangements.

Another important rearrangement is the Pummerer rearrangement , which involves the rearrangement of a sulfoxide (derived from the thioether) in the presence of an acylating agent like acetic anhydride. wikipedia.org This reaction transforms the sulfoxide into an α-acyloxy-thioether. wikipedia.org

Cleavage of the C-S bond, or desulfurization, is a key process in hydrodesulfurization (HDS) catalysis, used in petroleum refining. While research often focuses on aromatic sulfur compounds like thiophene, the fundamental principles can be applied. tue.nl This process typically involves the adsorption of the thioether onto a metal sulfide (B99878) catalyst surface, followed by hydrogenolysis or hydrogenation pathways that lead to C-S bond scission. tue.nl In a laboratory setting, C-S bond cleavage can also be achieved using strong reducing agents or through radical-mediated processes. Radical-based chemistry, for instance, has been shown to cleave C-S bonds in enzymes. nih.gov

Radical Reactions and Scavenging Properties

Thioethers like this compound can participate in radical reactions. The hydrogen atoms on the carbons alpha to the sulfur atom are susceptible to abstraction by radicals, forming a sulfur-stabilized carbon-centered radical.

The reaction of thioethers with hydroxyl radicals (HO•) can proceed via one-electron oxidation. nih.gov This process can lead to the formation of various radical intermediates. The stability of these radicals and their subsequent reaction pathways are a subject of detailed study, often using techniques like pulse radiolysis. nih.gov

Furthermore, thioethers have been investigated for their antioxidant and radical-scavenging properties. nih.govresearchgate.netscielo.br The sulfur atom can be oxidized by radical species, thereby neutralizing them. This property is relevant in the context of oxidative stress in biological systems and for the protection of materials from degradation. scielo.br For example, poly(thioether-ester) nanoparticles have demonstrated the ability to scavenge free radicals, likely through the oxidation of their sulfide groups. scielo.br The efficiency of a thioether as a radical scavenger depends on its structure and the nature of the radical species. nih.govmdpi.com

Reaction Scheme (Radical Abstraction):

R-S-CH₂-R' + X• → R-S-CH•-R' + HX

Where X• is a radical species.

Catalytic Transformations Involving the Thioether Linkage

The thioether linkage in this compound can be a target for various catalytic transformations, which can activate the C-S bond for cleavage or functionalization. Transition metal catalysts, particularly those based on nickel, palladium, and rhodium, are widely used for this purpose. thieme-connect.com

Metal-catalyzed cross-coupling reactions can be used to form C-S bonds, and conversely, related catalytic systems can be involved in their cleavage. thieme-connect.com For example, nickel and palladium complexes are effective in coupling aryl halides with thiols to form thioethers. thieme-connect.com While this is a synthetic route, the reverse reaction (C-S cleavage) is also a significant area of research.

Catalytic decarbonylation of thioesters, which can be derived from thioethers, is another example of a metal-catalyzed transformation involving a sulfur linkage. thieme-connect.com Furthermore, as mentioned previously, catalytic systems are crucial for the selective oxidation of thioethers to sulfoxides or sulfones. organic-chemistry.orgorganic-chemistry.org Recent research has also focused on developing cleavable polymers where the cleavage is triggered by the oxidation of a thioether linkage followed by a base-catalyzed nucleophilic substitution. bohrium.comresearchgate.netnih.gov This "click-declick" strategy highlights the utility of the thioether group in designing responsive materials. bohrium.comresearchgate.net

Kinetic and Thermodynamic Studies of Reaction Processes

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and designing synthetic pathways.

Kinetics: Kinetic studies on thioether oxidation have revealed significant differences in reaction rates depending on the oxidant. For instance, the oxidation of thioethers by hypochlorite is orders of magnitude faster than by hydrogen peroxide. acs.orgacs.orgnih.gov The rate constant for the reaction of a thioether with hypochlorite can be as high as 10⁴ M⁻¹s⁻¹, whereas with H₂O₂, the half-life of the reaction can be on the scale of hours. acs.org The reaction kinetics can also be influenced by the electronic properties of the substituents on the thioether. nih.govrsc.org

The kinetics of nucleophilic substitution reactions (SN2) involving thioethers are second-order, depending on the concentrations of both the thioether and the electrophile. rammohancollege.ac.in

Thermodynamics: Thermodynamic data for organosulfur compounds, such as enthalpies of formation and Gibbs free energies, are crucial for predicting the feasibility and equilibrium position of reactions. Group contribution methods have been used to estimate the thermodynamic properties of aliphatic sulfides in aqueous solutions. elsevierpure.com Computational quantum chemistry methods are also employed to calculate the energies of reactants, transition states, and products, providing insight into reaction pathways and bond dissociation energies. rroij.com For example, the activation energy for the synthesis of dimethyl sulfide from methanol (B129727) and hydrogen sulfide has been calculated to be around 25 kcal/mol. jst.go.jp

Below is a table summarizing kinetic data for representative thioether reactions.

| Reaction Type | Reactant(s) | Oxidant/Catalyst | Rate Constant (k) / Half-life (t₁/₂) | Reference |

| Oxidation | Thioether | H₂O₂ | t₁/₂ ≈ 75 hours | acs.org |

| Oxidation | Thioether | NaOCl | k ≈ 10⁴ M⁻¹s⁻¹ | acs.org |

| Oxidation | Methionine Thioether | H₂O₂ | k ≈ 2 x 10⁻² M⁻¹s⁻¹ | acs.org |

Advanced Analytical Methodologies for Detection and Quantification of 5 Methyl 2 Thiahexane in Complex Matrices

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography is the premier technique for the analysis of volatile compounds like 5-Methyl-2-thiahexane. Its high separation efficiency is crucial for resolving analytes in complex mixtures. However, the key to successful quantification lies in the use of detectors that are selective for sulfur-containing molecules.

Flame Photometric Detection (FPD) for Sulfur Specificity

The Flame Photometric Detector (FPD) is a widely used detector in gas chromatography for the specific detection of sulfur- and phosphorus-containing compounds. americanlaboratory.com When sulfur compounds like this compound are combusted in a hydrogen-rich flame, they form excited-state sulfur species (S₂*) which then emit light at characteristic wavelengths (typically in the 394 nm region). A photomultiplier tube measures this emission, generating a signal that is proportional to the amount of sulfur in the analyte.

A significant challenge with FPD is the potential for signal quenching by co-eluting hydrocarbons, which can reduce the detector's sensitivity and linearity. americanlaboratory.com The development of the Pulsed Flame Photometric Detector (PFPD) has mitigated some of these issues, offering improved selectivity against hydrocarbons and a more linear, equimolar response to sulfur compounds. ysi.comnih.gov The PFPD provides enhanced sensitivity, making it suitable for trace-level analysis of VSCs. americanlaboratory.com

Table 1: Representative GC-PFPD Method Detection Limits for Various Volatile Sulfur Compounds This table illustrates typical detection limits achievable for VSCs using GC-PFPD, which would be applicable for the analysis of this compound. Data is adapted from studies on standard gas mixtures.

| Compound | Method Detection Limit (MDL) (ppb v/v) |

| Hydrogen Sulfide (B99878) (H₂S) | < 0.5 |

| Carbonyl Sulfide (COS) | < 0.5 |

| Methyl Mercaptan (CH₃SH) | < 0.5 |

| Dimethyl Sulfide (DMS) | < 1.0 |

| Carbon Disulfide (CS₂) | < 1.0 |

| Dimethyl Disulfide (DMDS) | < 1.0 |

| Source: Adapted from studies on GC-PFPD performance. nih.gov |

Sulfur Chemiluminescence Detection (SCD) for Enhanced Sensitivity

For analyses requiring even greater sensitivity and specificity, the Sulfur Chemiluminescence Detector (SCD) is the detector of choice. acs.orggcms.cz The SCD operates by combusting sulfur compounds to form sulfur monoxide (SO), which then reacts with ozone (O₃) in a reaction chamber to produce excited sulfur dioxide (SO₂). The light emitted as SO₂ returns to its ground state is detected by a photomultiplier tube.

Key advantages of the SCD include:

Exceptional Selectivity: It exhibits extremely high selectivity for sulfur over carbon (typically >10⁷), virtually eliminating interference from hydrocarbon matrices. researchgate.net

Equimolar Response: The detector's response is directly proportional to the number of sulfur atoms entering it, regardless of the compound's structure. This simplifies quantification, as a single calibration standard can be used to quantify a wide range of sulfur compounds, including this compound. gcms.cz

High Sensitivity: SCDs can achieve detection limits in the low parts-per-billion (ppb) to high parts-per-trillion (ppt) range, or approximately 0.5 picograms of sulfur per second. nih.govresearchgate.net

These features make GC-SCD a powerful tool for the trace analysis of VSCs in challenging matrices like petroleum products and beverages. acs.orgacs.org

Table 2: Performance of GC-SCD for Analysis of Volatile Sulfur Compounds in Wine This table shows the limits of quantitation (LOQ) for several VSCs, demonstrating the sensitivity of the GC-SCD method.

| Compound | LOQ (μg/L) |

| Hydrogen Sulfide | 1.2 |

| Methanethiol | 0.2 |

| Ethanethiol | 0.5 |

| Dimethyl Sulfide | 0.4 |

| Carbon Disulfide | 0.2 |

| Diethyl Sulfide | 0.2 |

| Source: Adapted from a study on VSC analysis in wine. acs.org |

Optimization of Column Chemistries and Temperature Programming

The separation of this compound from other components in a sample is governed by the choice of GC column and the temperature program.

Column Chemistries: For analyzing polar and reactive sulfur compounds, the inertness of the entire analytical system, especially the column, is paramount to prevent analyte adsorption and peak tailing. restek.com Columns with specialized stationary phases are often required.

Non-polar phases: A 100% polydimethylsiloxane (B3030410) phase (e.g., Rtx-1) with a thick film (e.g., 4-7 µm) can be effective for resolving highly volatile sulfur compounds. restek.com

Specialized Sulfur Columns: Porous Layer Open Tubular (PLOT) columns, such as the Rt-XLSulfur, are specifically designed for sulfur analysis. They feature extensively deactivated packing materials and tubing to ensure inertness and provide selectivity for separating sulfur compounds from hydrocarbon matrices. americanlaboratory.comrestek.com A column like the SPB-1 sulfur, which is a bonded poly(dimethyl siloxane) phase, is also specifically developed for the analysis of volatile sulfur compounds. nih.govsigmaaldrich.com

Temperature Programming: The oven temperature program is optimized to achieve the best balance between resolution and analysis time. A typical program starts at a low temperature (e.g., 30-65 °C) to separate the most volatile compounds, followed by a controlled ramp to a higher temperature (e.g., 200-250 °C) to elute less volatile components. americanlaboratory.comgcms.cz Isothermal conditions can also be used for simpler mixtures. americanlaboratory.com

Table 3: Example GC Column and Temperature Programs for VSC Analysis

| Parameter | Method 1 (Petroleum Products) | Method 2 (Gaseous Fuels) |

| Column | SH-Rxi-1ms (30 m x 0.25 mm, 0.25 µm) | HP-1 (60 m x 0.53 mm, 5 µm) |

| Carrier Gas | Helium | Helium |

| Oven Program | 40°C (3.5 min), ramp 15°C/min to 250°C (5 min hold) | 30°C (1.5 min), ramp 15°C/min to 200°C (3 min hold) |

| Source: Adapted from Agilent Technologies application notes. gcms.cz |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

While GC is dominant for volatile compounds, liquid chromatography (LC) offers an alternative, particularly for less volatile or thermally unstable sulfur compounds, or when derivatization is employed.

Reversed-Phase HPLC-MS/MS Method Development

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for quantifying trace-level analytes in complex matrices. For a compound like this compound, which is relatively non-polar, reversed-phase (RP) HPLC would be the method of choice.

Methodology: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). semanticscholar.orgmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with varying polarities. mdpi.comnih.gov

Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. Analytes are ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected and fragmented. The intensity of a characteristic product ion is then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference. acs.org

Derivatization: To enhance the chromatographic retention and ionization efficiency of volatile thiols and related compounds for LC-MS/MS analysis, derivatization is often employed. Reagents can be used to attach a moiety to the sulfur atom, making the resulting product less volatile and more amenable to LC separation and MS detection. acs.org

Table 4: Representative Reversed-Phase HPLC-MS/MS Parameters This table provides a general example of conditions that could be adapted for the analysis of this compound or its derivatives.

| Parameter | Typical Setting |

| Column | C18 (e.g., 2.1 mm x 100 mm, 1.7-2.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at low %B, ramp to high %B over several minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Source: Adapted from various HPLC-MS/MS methods. mdpi.comresearchgate.net |

Headspace and Solid-Phase Microextraction (SPME) Techniques for Volatile Compound Analysis

Proper sample preparation is critical to isolate and concentrate volatile compounds like this compound from the sample matrix before GC analysis. Headspace (HS) and Solid-Phase Microextraction (SPME) are the most common solvent-free techniques used for this purpose. nih.gov

Headspace (HS) Analysis: In static headspace analysis, the sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected directly into the GC. This technique is robust but may lack the sensitivity required for ultra-trace analysis. acs.org

Solid-Phase Microextraction (SPME): HS-SPME is a more sensitive evolution of this technique. A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace of the sample. frontiersin.org Volatile analytes adsorb onto the fiber, which is then retracted and inserted into the hot GC injector, where the analytes are thermally desorbed onto the column. nih.gov

The efficiency of SPME depends on several factors that must be optimized:

Fiber Coating: The choice of fiber coating is crucial. For a broad range of VSCs, a combination fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective due to its ability to adsorb compounds with a wide array of polarities and molecular weights. nih.govfrontiersin.org

Extraction Time and Temperature: Increasing the extraction temperature and time generally increases the amount of analyte extracted, until equilibrium is reached. nih.gov Typical conditions range from 30-70°C for 30-60 minutes. nih.govfrontiersin.org

Sample Matrix Modification: The addition of salt (e.g., NaCl) to aqueous samples increases the ionic strength, which reduces the solubility of volatile organic compounds and promotes their transfer into the headspace (the "salting-out" effect), thereby improving extraction efficiency. nih.gov

Table 5: Optimization of HS-SPME Parameters for Volatile Sulfur Compound Analysis This table summarizes key parameters and their optimal settings found in a study for VSC analysis in alcoholic beverages, illustrating a typical optimization process.

| Parameter | Condition Tested | Optimal Setting |

| SPME Fiber | PDMS, PA, PEG, CAR/PDMS, DVB/CAR/PDMS | DVB/CAR/PDMS |

| Ethanol Conc. | 2.5%, 5%, 10% (v/v) | 2.5% (sample dilution) |

| Salt Addition | 0%, 20% (w/v) NaCl | 20% NaCl |

| Extraction Temp. | 35°C, 50°C | 35°C |

| Extraction Time | 15, 30, 45 min | 30 min |

| Source: Adapted from a study on HS-SPME/GC-MS method development. nih.gov |

Chemosensors and Biosensors for Trace Detection

The detection of specific volatile sulfur compounds (VSCs) like this compound in complex environments such as food matrices or environmental samples presents a significant analytical challenge. While traditional chromatographic methods provide high accuracy, they can be time-consuming and require extensive sample preparation. Consequently, research into chemosensors and biosensors for rapid, sensitive, and selective trace detection is an area of growing interest. As of current scientific literature, no chemosensors or biosensors have been developed specifically for this compound. However, the principles and technologies used for detecting other related organosulfur compounds and volatile organic compounds (VOCs) are applicable and offer a clear path toward the future development of sensors for this specific thiaalkane.

Chemosensor Methodologies

Chemosensors are abiotic devices that utilize a chemical recognition element (receptor) coupled to a transducer to convert a chemical interaction into a measurable signal. The primary approaches for detecting VSCs involve optical and electrochemical methods.

Optical Chemosensors: These sensors rely on changes in optical properties, such as color (colorimetric) or fluorescence/luminescence, upon interaction with the analyte.

Colorimetric Sensors: These are among the simplest sensor types, often fabricated on paper strips for rapid, on-site analysis. rsc.org The mechanism typically involves the analyte inducing a change in the electronic structure of a dye or indicator molecule, resulting in a visible color shift. For instance, sensors designed for hydrogen sulfide (H₂S), a related sulfur compound, often work via a deprotonation mechanism where the analyte interacts with a hydroxyl group on the chemosensor, triggering a distinct spectral change. rsc.org

Fluorescent Chemosensors: These offer higher sensitivity and rely on the analyte modulating the fluorescence of a fluorophore. Common mechanisms include photoinduced electron transfer (PET), where the analyte binding inhibits a quenching process, leading to a "turn-on" of fluorescence. nih.gov While many fluorescent probes target thiols or H₂S, the underlying principles could be adapted for alkyl sulfides. nih.gov For example, chemosensors for chemical warfare agent simulants like 2-chloroethyl methyl sulfide have been developed using functionalized nanoparticles and fluorescent dyes, where the sulfide's nucleophilicity triggers a detectable response. nih.gov

Electrochemical Chemosensors: These sensors measure changes in electrical properties (e.g., current, potential) resulting from a redox reaction involving the analyte at an electrode surface.

Amperometric/Voltammetric Sensors: These sensors measure the current produced from the oxidation or reduction of the analyte. For sulfur compounds, this often involves their oxidation at the working electrode. rsc.org The sensitivity and selectivity can be greatly enhanced by modifying the electrode with nanomaterials, such as metal oxides or carbon nanostructures, which catalyze the electrochemical reaction. mdpi.com

Electrochemiluminescence (ECL) Sensors: This highly sensitive technique combines electrochemical stimulation with light detection. An electrochemically generated species undergoes a high-energy electron-transfer reaction to produce an excited state that emits light. The presence of an analyte can enhance or quench this emission. ECL chemosensors have been developed for sulfide detection with high selectivity and sensitivity at nanomolar levels. nih.gov

The table below summarizes chemosensor technologies that could be adapted for the detection of this compound.

| Sensor Type | Sensing Principle | Target Analytes & Examples | Potential for this compound Detection |

| Optical (Colorimetric) | Analyte-induced color change (e.g., deprotonation of indicator). | Hydrogen Sulfide (H₂S) | Moderate: Would require a receptor that specifically interacts with the thioether group to induce a color change. |

| Optical (Fluorescent) | Analyte modulates fluorescence (e.g., PET, FRET). | Thiols (Cysteine, Glutathione), Sulfides (H₂S) | High: A fluorophore-quencher system where the thioether sulfur atom coordinates with a metal center, disrupting the quenching, is a plausible design. |

| Electrochemical (Voltammetric) | Direct oxidation/reduction of the analyte at a modified electrode. | Hydrogen Sulfide, various organosulfur compounds | High: The thioether moiety can be electrochemically oxidized. Nanomaterial-modified electrodes could provide the necessary sensitivity and selectivity. |

| Surface-Enhanced Raman Scattering (SERS) | Analyte adsorbed on a nanostructured metal surface enhances the Raman signal. | Organosulfur compounds (e.g., Dibenzothiophene) | High: SERS is very sensitive to sulfur compounds which have a strong affinity for gold or silver SERS substrates. rsc.org |

Biosensor Technologies

Biosensors incorporate a biological recognition element (e.g., enzyme, antibody, protein) to achieve high selectivity. For a volatile and odorous compound like this compound, olfactory-based biosensors are particularly relevant.

Odorant-Binding Protein (OBP) Based Biosensors: In biological olfactory systems, volatile molecules are first captured and transported by Odorant-Binding Proteins (OBPs) to the olfactory receptors. mdpi.com These small, robust, and soluble proteins can be isolated and used as the recognition element in a biosensor. mdpi.com The binding of a target odorant molecule induces a conformational change in the OBP, which can be detected by a physical transducer. nih.gov

Surface Plasmon Resonance (SPR) Transduction: SPR detects changes in the refractive index at the surface of a sensor chip. When OBPs are immobilized on the chip, the binding of an analyte like this compound alters the local refractive index, which is detected as a shift in the SPR signal. nih.gov This technique is highly sensitive and can provide real-time data on binding kinetics. nih.gov

Impedimetric Transduction: In this format, OBPs are immobilized on a gold electrode. The binding of VOCs changes the dielectric properties and/or thickness of the protein layer, leading to a measurable change in the electrochemical impedance of the system. nih.gov This approach has been successfully used to detect various VOCs related to food spoilage. nih.gov

Microorganism-Based Biosensors: Whole cells of microorganisms can be used to detect broad classes of compounds or general toxicity. For instance, sulfur-oxidizing bacteria (SOB) have been utilized in biosensors to detect toxic chemicals in water. rsc.org These bacteria metabolize sulfur to produce sulfuric acid, changing the pH and electrical conductivity of the medium. rsc.org The presence of toxic compounds inhibits this metabolic activity, which can be measured as a stable signal. While not specific, this approach could indicate the presence of potentially harmful sulfur-containing compounds in a sample.

The table below summarizes biosensor technologies with potential for detecting this compound.

| Sensor Type | Biological Element | Transduction Method | Target Analytes & Examples | Potential for this compound Detection |

| Odorant-Binding Protein (OBP) Biosensor | Odorant-Binding Protein (e.g., rat OBP3, pig pOBP) | Surface Plasmon Resonance (SPR) | Volatile Organic Compounds (β-ionone, hexanal) | Very High: OBPs are designed by nature to bind a wide range of volatile odorants, including sulfur compounds. High sensitivity (pM range) has been demonstrated. nih.gov |

| Odorant-Binding Protein (OBP) Biosensor | Odorant-Binding Protein (e.g., pOBP) | Electrochemical Impedance Spectroscopy (EIS) | Food Spoilage VOCs (1-octen-3-ol, hexanal) | High: Offers a robust, non-optical method for detecting OBP-ligand binding events. nih.gov |

| Microbial Biosensor | Sulfur-Oxidizing Bacteria (SOB) | pH / Conductivity Measurement | General Toxic Chemicals (e.g., Cr⁶⁺) | Low (for specific detection), Moderate (for general toxicity screening): Not selective for this compound but could indicate the presence of bioactive sulfur compounds. rsc.org |

Environmental Fate, Transport, and Transformation Pathways

Biotic Transformation and Microbial Metabolism of Thioethers

Microorganisms play a crucial role in the transformation of organosulfur compounds. Thioethers can be metabolized by a wide range of bacteria and fungi through various enzymatic pathways. researchgate.net These transformations are key steps in the environmental degradation and detoxification of these compounds. nih.gov

Microbial metabolism of thioethers can proceed via two main routes:

S-Oxidation: This is a common pathway where microbial enzymes, such as monooxygenases, oxidize the sulfur atom to form a sulfoxide (B87167) and subsequently a sulfone. beilstein-journals.org This process generally increases the polarity and water solubility of the compound, facilitating its excretion or further metabolism. researchgate.net For example, the fungus Cunninghamella elegans is known to metabolize aryl thioethers to their corresponding sulfoxides and sulfones. beilstein-journals.org

S-Demethylation/Dealkylation: Microbes can cleave the carbon-sulfur bond, a critical step in the complete mineralization of the compound. This can involve the removal of methyl or larger alkyl groups.

Under anaerobic conditions, the transformation pathways can differ. In sulfate-reducing environments, some thioether-containing compounds have been shown to be stable and recalcitrant to biotransformation. nih.govresearchgate.net For instance, studies on a fluorotelomer thioether amido sulfonate (a component of AFFF firefighting foams) showed that under anaerobic sulfate-reducing conditions, the thioether group remained stable, whereas under aerobic conditions, it was transformed. nih.gov

Conversely, the reduction of sulfoxides back to thioethers is also a known microbial process. researchgate.net This reductive metabolism can be part of a chiral inversion process for certain pharmaceutical compounds, where a sulfoxide is reduced to a thioether intermediate and then re-oxidized. researchgate.net

The metabolism of thiols and related sulfur compounds by anaerobic bacteria like Geobacter sulfurreducens highlights the tight microbial control over sulfur compound turnover in anoxic environments. frontiersin.orgdiva-portal.org While less is known about anaerobic bacterial metabolism of thioethers specifically, it is clear that microbial consortia in sediments and anoxic waters actively cycle volatile sulfur compounds. frontiersin.orgtandfonline.com

Environmental Distribution and Persistence in Different Compartments

The distribution of 5-Methyl-2-thiahexane in the environment is governed by its physicochemical properties—volatility, water solubility, and lipophilicity—and its susceptibility to degradation processes in air, water, and soil.

Air

As a volatile organic sulfur compound (VOSC), this compound is expected to partition into the atmosphere. The primary sink for VOSCs in the atmosphere is oxidation by photochemically produced radicals, mainly •OH. ouc.edu.cn The atmospheric lifetime of a VOSC determines how far it can be transported from its source. Compounds like dimethyl sulfide (B99878) (DMS), a simple thioether, have a significant impact on atmospheric chemistry and climate by forming sulfate (B86663) aerosols that act as cloud condensation nuclei. ouc.edu.cnacs.orgnumberanalytics.com The transport of thioethers from the ocean surface to the atmosphere can occur via sea spray aerosols, where they can undergo rapid oxidation. researchgate.netacs.org

Water

In aquatic systems, the fate of this compound is influenced by a combination of volatilization, partitioning to sediment and biota, and degradation. tandfonline.com While hydrolysis is generally slow, oxidation by ROS and photolysis in the presence of sensitizers can be significant removal pathways. ethz.ch Microbial degradation is also a key process, particularly in stratified lakes or marine environments where distinct microbial populations exist at different depths. tandfonline.com High concentrations of VOSCs, including thioethers, can be found in the anoxic bottom waters (hypolimnion) of stratified lakes, with rapid microbial degradation occurring in the layers above where oxygen is present. tandfonline.com

Soil

In soil, the fate of thioethers is controlled by sorption to soil organic matter, volatilization, and microbial degradation. nih.govresearchgate.net The persistence of a compound in soil depends on its structure and the specific soil conditions (e.g., aerobic vs. anaerobic, microbial community composition). nih.gov Studies on complex thioether-containing compounds in aqueous film-forming foams (AFFF) have shown that they can undergo both biotic and abiotic transformations in aerobic soil slurries, with half-lives ranging from tens to hundreds of days. nih.gov The oxidation of the thioether group is a major abiotic reaction observed in these systems. nih.gov Plants can also play a role in the fate of soil contaminants, potentially taking them up and metabolizing them through detoxification pathways that involve the formation of thioether-conjugates. mdpi.com

Role in Biogeochemical Sulfur Cycling

Volatile organic sulfur compounds, including thioethers like this compound, are important links in the global biogeochemical sulfur cycle. tandfonline.com This cycle involves the transformation of sulfur through various oxidation states and its movement between the oceans, atmosphere, and land. numberanalytics.comnih.gov

The most studied volatile thioether, dimethyl sulfide (DMS), exemplifies the critical role these compounds play. DMS is produced in massive quantities in marine environments, primarily from the enzymatic cleavage of dimethylsulfoniopropionate (DMSP), an osmolyte produced by phytoplankton. ouc.edu.cnacs.orgnumberanalytics.com This DMS is then ventilated to the atmosphere, where its oxidation products contribute significantly to aerosol formation, influencing cloud properties and potentially global climate. ouc.edu.cn

While DMS is dominant in marine settings, other VOSCs, including methanethiol, carbonyl sulfide, and carbon disulfide, are also significant. tandfonline.com In freshwater and terrestrial ecosystems, the formation of VOSCs is favored by high inputs of organic matter and the presence of hydrogen sulfide, often found in sediments and stratified lakes. tandfonline.com These compounds represent a flux of sulfur from aquatic and terrestrial systems to the atmosphere, preventing sulfur depletion in inland ecosystems. tandfonline.com

Microbial activity is the engine of the sulfur cycle. Sulfate-reducing bacteria, sulfur-oxidizing bacteria, and organisms that metabolize organic sulfur compounds all contribute to the intricate web of sulfur transformations. numberanalytics.comnih.gov The microbial metabolism of thioethers, as described in section 7.2, is an integral part of this cycle, contributing to both the formation and degradation of volatile sulfur species. The evolution of enzymes involved in sulfur cycling, such as those for DMS metabolism, is linked to major shifts in Earth's history, like the rise of eukaryotic algae. nih.gov Therefore, the environmental transformations of this compound are a microcosm of the larger biogeochemical processes that regulate the distribution and form of sulfur on a global scale.

Molecular Level Biological Interactions and Biochemical Pathways of Thioethers

Enzyme-Substrate Interactions Involving the Thioether Linkage

The thioether bond, found in amino acids like methionine, is integral to the structure and function of numerous proteins. fiveable.me While the thioether side chain of methionine is less reactive than the thiol group of cysteine, it is not biochemically inert. rsc.orgnumberanalytics.com It plays a subtle but significant role in protein structure through S/π interactions with aromatic amino acid residues. wikipedia.org

A primary example of enzyme-substrate interaction involving a thioether is the activity of S-adenosylmethionine (SAM) synthetase. This enzyme catalyzes the reaction of methionine with ATP, transforming the thioether into a positively charged sulfonium (B1226848) ion to form S-adenosylmethionine (SAM). rsc.org SAM is a vital cofactor and the primary donor of methyl groups for the methylation of a vast array of biological substrates, including DNA, RNA, proteins, and metabolites. nih.govwikipedia.orgfrontiersin.org The enzyme specifically recognizes the thioether of methionine to initiate this critical metabolic conversion. rsc.org

Furthermore, radical SAM enzymes represent a large superfamily that utilizes a thioether-derived cofactor (SAM) to initiate a wide range of biochemical reactions. nih.govasm.org These enzymes reductively cleave SAM to produce a highly reactive 5'-deoxyadenosyl radical, which can then abstract hydrogen atoms from substrates to facilitate difficult chemical transformations, including the formation of other thioether bonds. nih.govresearchgate.net In some of these enzymes, the substrate's cysteine thiol group directly interacts with an iron-sulfur cluster within the enzyme, positioning it for reaction. acs.orgacs.org

Mechanisms of Thioether Bond Formation in Biological Systems (e.g., ribosomal peptides)

Nature has evolved several sophisticated mechanisms for forging thioether bonds, particularly in the post-translational modification of ribosomally synthesized peptides (RiPPs). These modifications often result in macrocyclic structures that confer enhanced stability and potent biological activities. nih.gov

Lanthipeptides and Sactipeptides:

Two major classes of RiPPs containing thioether cross-links are the lanthipeptides and the sactipeptides.

Lanthipeptides , such as the food preservative nisin, are characterized by lanthionine (B1674491) and methyllanthionine bridges. plos.orgwikipedia.org These are formed through a two-step process. First, dehydratase enzymes (like LanB) convert serine and threonine residues in the precursor peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.govplos.org Then, a cyclase enzyme (like LanC) catalyzes a Michael-type addition of a cysteine thiol to these dehydroamino acids, forming the thioether linkage. plos.orgnih.gov Class II lanthipeptides utilize a single bifunctional enzyme (LanM) for both dehydration and cyclization. plos.orgnih.gov

Sactipeptides , such as subtilosin A, contain a "sactionine" bond, which is a thioether linkage between the sulfur of a cysteine residue and the α-carbon of an acceptor amino acid. acs.orgrsc.org This bond formation is catalyzed by a class of radical SAM enzymes known as sactisynthases. researchgate.netnih.gov The proposed mechanism involves the generation of a 5'-deoxyadenosyl radical from SAM, which then abstracts a hydrogen atom from the α-carbon of an amino acid (like phenylalanine or threonine). rsc.orgresearchgate.net This creates a carbon-centered radical that subsequently reacts with a cysteine thiol, which may be activated by coordination to an auxiliary iron-sulfur cluster in the enzyme, to form the thioether cross-link. researchgate.netacs.orgnih.gov

Bioinspired Synthetic Systems:

Inspired by these natural strategies, researchers have developed methods for the ribosomal synthesis of thioether-bridged macrocyclic peptides in bacteria. nih.gov One approach involves genetically encoding a cysteine-reactive unnatural amino acid, such as O-(2-bromoethyl)-tyrosine, into a peptide sequence. nih.govnih.gov An intramolecular reaction between this unnatural amino acid and a nearby cysteine residue spontaneously forms a stable thioether bond, creating a macrocyclic peptide. nih.govnih.gov

Molecular Recognition and Binding Studies

The thioether group, while not as strong a hydrogen bond acceptor as its ether counterpart, participates in crucial molecular recognition events. acs.org Its size, polarizability, and the potential for the sulfur atom to engage in non-covalent interactions contribute to the specific binding of thioether-containing molecules to biological receptors and enzymes.

Copper Recognition: Thioether-rich motifs are vital for the transport and recognition of copper ions. nih.gov The methionine-rich domains on the extracellular portion of the copper transporter CTR1 are implicated in binding and transporting copper across the cell membrane. nih.gov This has inspired the design of synthetic molecular imaging probes for copper that utilize thioether coordination for selective binding. nih.gov

P2Y Receptors: Derivatives of ATP featuring a thioether at the 2-position of the adenine (B156593) ring are significantly more potent agonists of the P2Y₁ receptor than ATP itself. acs.org This enhanced potency is attributed to a combination of the electron-donating effect of the thioether group, which alters the charge distribution of the adenine ring, and potential direct hydrophobic or hydrogen-bonding interactions between the thioether side chain and the receptor. acs.org

In Vitro Cellular and Subcellular Interactions of Thioethers

The biological activities of thioether-containing compounds are extensively studied in vitro to understand their effects on cells and subcellular components. These studies provide crucial information on their potential as therapeutic agents.